2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile

描述

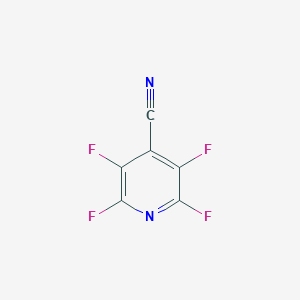

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is a perfluorinated heteroaromatic compound with the molecular formula C6F4N2 and a molecular weight of 176.07 g/mol . This compound is known for its high reactivity due to the presence of multiple fluorine atoms and a cyano group, making it a valuable intermediate in organic synthesis .

准备方法

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 2,3,5,6-tetrafluoropyridine with cyanogen bromide under specific conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst like triethylamine to facilitate the formation of the cyano group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反应分析

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile undergoes several types of chemical reactions, including nucleophilic substitution, cyclization, and reactions with sulfur-centered nucleophiles . For example, it reacts with 1,3-dicarbonyl systems to yield [5,6]-ring fused furo derivatives . When reacted with amidines, it forms [6,6]-fused pyrimidinopyridine systems via nucleophilic substitution at the C-3 position of the pyridine ring, followed by intramolecular cyclization onto the pendant cyano group . Common reagents used in these reactions include sulfur-centered nucleophiles, amidines, and 1,3-dicarbonyl compounds .

科学研究应用

Medicinal Chemistry

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile has been investigated for its potential use in drug development. Its derivatives exhibit promising biological activities, including:

- Anticancer Activity : Compounds derived from this pyridine have shown effectiveness against various cancer cell lines.

- Neuroprotective Effects : The compound's ability to interact with biological targets makes it a candidate for treating neurodegenerative diseases .

Case Study : A molecular docking study revealed that this compound could bind effectively to proteins associated with brain illnesses, suggesting its potential as a pro-drug for neuronal repair .

Agricultural Applications

Fluorinated pyridines are widely used as intermediates in the synthesis of agrochemicals. The compound has been explored for:

- Insecticides and Herbicides : Its derivatives have shown efficacy as insecticides and herbicides due to their ability to disrupt biological processes in pests .

- Plant Growth Regulators : The unique properties of fluorinated compounds allow them to function as growth regulators in various crops.

Table 1: Summary of Biological Activities

Chemical Intermediates

This compound serves as an important intermediate in the synthesis of various chemical compounds. It can react with different nucleophiles to yield complex molecules used in pharmaceuticals and agrochemicals.

Catalysis

Recent studies have explored the use of this compound in catalytic processes. For instance, it has been utilized in palladium-catalyzed reactions that demonstrate high efficiency and selectivity .

作用机制

The mechanism of action of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile involves its high reactivity due to the presence of multiple fluorine atoms and a cyano group . These functional groups facilitate nucleophilic substitution reactions, allowing the compound to form various heterocyclic structures . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used . For example, the reaction with amidines involves nucleophilic substitution at the C-3 position of the pyridine ring, followed by intramolecular cyclization onto the pendant cyano group .

相似化合物的比较

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile can be compared with other fluorinated pyridine derivatives, such as 2,3,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine . While these compounds share similar structural features, this compound is unique due to the presence of the cyano group, which enhances its reactivity and versatility in organic synthesis . Other similar compounds include tetrafluorophthalonitrile and pentafluoropyridine, which also exhibit high reactivity due to the presence of multiple fluorine atoms .

生物活性

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile (TFPCN) is a perfluorinated heteroaromatic compound with significant potential in various chemical applications, including the synthesis of complex organic molecules and polymers. This article aims to explore the biological activity of TFPCN, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

TFPCN is characterized by its tetrafluorinated pyridine ring and a cyano group at the 4-position. Its molecular formula is CFN, and it has a CAS number of 16297-07-7. The presence of fluorine atoms enhances its chemical stability and lipophilicity, which may influence its biological interactions.

Recent studies have investigated the biological activity of TFPCN through various mechanisms:

- Reactivity with Nucleophiles : TFPCN has been shown to react with nucleophiles such as amidines, leading to the formation of [6,6]-fused pyrimidinopyridine systems. This reaction pathway suggests potential applications in drug synthesis where such fused structures are beneficial .

- Molecular Docking Studies : Computational studies utilizing molecular docking have indicated that TFPCN can effectively bind to several protein targets. This binding affinity suggests that TFPCN could serve as a lead compound in drug development aimed at specific diseases .

- Polymer Applications : TFPCN has been incorporated into polymer matrices such as PIM-Py (a polymer of intrinsic microporosity), which demonstrated low toxicity and excellent gene transfection capabilities. These properties indicate its potential use in biomedical applications, particularly in gene therapy and drug delivery systems .

Case Study 1: Synthesis and Characterization of PIM-Py

A study focused on synthesizing a copolymer using TFPCN showed that under varying conditions (temperature and solvent), the resulting polymer exhibited significant changes in structure and properties. Characterization through NMR spectroscopy confirmed that the polymer maintained solubility while demonstrating potential for gas separation applications .

Case Study 2: Molecular Electrostatic Potential Analysis

Research analyzing the molecular electrostatic potential (MEP) of TFPCN revealed reactive zones within the molecule that could interact with biological macromolecules. The calculated HOMO-LUMO energies indicated favorable charge transfer characteristics, which are crucial for biological activity .

Table 1: Summary of Biological Activities and Applications of TFPCN

| Activity/Application | Description |

|---|---|

| Reactivity with Nucleophiles | Forms fused heterocycles via nucleophilic substitution |

| Molecular Docking | Shows binding affinity to multiple protein targets |

| Gene Delivery | Incorporated into PIM-Py for enhanced transfection efficiency |

| Gas Separation | Exhibits properties suitable for gas separation technologies |

属性

IUPAC Name |

2,3,5,6-tetrafluoropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F4N2/c7-3-2(1-11)4(8)6(10)12-5(3)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXISJBVJNUKKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=NC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378788 | |

| Record name | 2,3,5,6-Tetrafluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16297-07-7 | |

| Record name | 4-Cyanotetrafluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16297-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile lend itself to forming covalent organic frameworks (COFs)?

A1: this compound possesses several structural features that make it ideal for COF synthesis:

- Planarity: The molecule is planar, facilitating the formation of ordered, layered structures within the COF. []

- Reactive Sites: The four fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions. []

- Nitrile Group: The nitrile group enhances the reactivity of the fluorine atoms towards SNAr reactions. []

Q2: What are the advantages of using irreversible reactions, like those involving this compound, in COF synthesis?

A2: Utilizing irreversible reactions, particularly SNAr reactions with this compound, offers significant advantages in COF formation:

- Enhanced Stability: The irreversible nature of the reaction leads to COFs with high chemical stability, even under harsh conditions like strong acids or bases. []

- Post-Synthetic Modification: The robust framework allows for post-synthetic modifications under extreme conditions, enabling the introduction of functionalities not achievable during initial synthesis. []

Q3: Can you explain the charge transfer interactions observed between 4-(dimethylamino)pyridine (DMAP) and this compound?

A3: Research has shown that this compound acts as a π-type acceptor, forming charge transfer (CT) complexes with electron donors like DMAP. [] This interaction results in new UV/VIS spectral bands, indicative of CT complex formation.

- Stoichiometry: The solid complexes formed exhibit a 1:1 stoichiometry between DMAP and this compound. []

- NMR Studies: ¹H and ¹⁹F NMR spectroscopy confirm the formation of these CT complexes. []

- Formation Constants: Studies have determined the formation constants (KCT) and molar absorption coefficients (eCT) for the DMAP- this compound CT complex. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。